molecular formula C11H15N3 B12117443 2-(benzimidazol-1-yl)-N,N-dimethylethanamine

2-(benzimidazol-1-yl)-N,N-dimethylethanamine

Cat. No.: B12117443
M. Wt: 189.26 g/mol
InChI Key: VROKMVIWNLXCFR-UHFFFAOYSA-N
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Description

2-(benzimidazol-1-yl)-N,N-dimethylethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is formed by the fusion of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids and microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazol-1-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . In cancer cells, the compound can induce apoptosis by interfering with cell division and promoting cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzimidazol-1-yl)-N,N-dimethylethanamine is unique due to its specific structural features and the presence of the dimethylamino group, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H15N3/c1-13(2)7-8-14-9-12-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3

InChI Key

VROKMVIWNLXCFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=CC=CC=C21

Origin of Product

United States

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